N-(5-iodo-2-pyridinyl)-2-morpholinoacetamide
Overview
Description
N-(5-iodo-2-pyridinyl)-2-morpholinoacetamide: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodine atom attached to a pyridine ring, which is further connected to a morpholinoacetamide group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-2-pyridinyl)-2-morpholinoacetamide typically involves the iodination of a pyridine derivative followed by the introduction of the morpholinoacetamide group. One common synthetic route includes:
Iodination of Pyridine: The starting material, 2-pyridine, undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Morpholinoacetamide: The iodinated pyridine is then reacted with morpholine and chloroacetyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large-scale iodination of pyridine derivatives using industrial-grade reagents.
Continuous Flow Synthesis: Utilizing continuous flow reactors to efficiently produce the compound with high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodo-2-pyridinyl)-2-morpholinoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The pyridine ring can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substituted Pyridines: Products with various functional groups replacing the iodine atom.
Oxidized Derivatives: Compounds with higher oxidation states.
Coupled Products: New molecules formed through coupling reactions.
Scientific Research Applications
N-(5-iodo-2-pyridinyl)-2-morpholinoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-iodo-2-pyridinyl)-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The iodine atom and the morpholinoacetamide group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-iodo-2-pyridinyl)-2-morpholinoacetamide can be compared with other similar compounds, such as:
N-(5-iodo-2-pyridinyl)-2-phenoxyacetamide: Similar structure but with a phenoxy group instead of a morpholino group.
N-(5-iodo-2-pyridinyl)-2-phenylacetamide: Contains a phenyl group instead of a morpholino group.
N-(5-iodo-2-pyridinyl)-2-methoxybenzamide: Features a methoxybenzamide group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. This compound is unique due to the presence of the morpholinoacetamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-2-morpholin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN3O2/c12-9-1-2-10(13-7-9)14-11(16)8-15-3-5-17-6-4-15/h1-2,7H,3-6,8H2,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIVHMFYAZEHSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255574 | |
Record name | N-(5-Iodo-2-pyridinyl)-4-morpholineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501255574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343373-24-0 | |
Record name | N-(5-Iodo-2-pyridinyl)-4-morpholineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343373-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Iodo-2-pyridinyl)-4-morpholineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501255574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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